N-(8-quinolinyl)thiourea

Unfolded Protein Response eIF2α Cell Signaling

Researchers targeting the Unfolded Protein Response (UPR) or developing selective PDGFR kinase inhibitors require the precise 8-quinolinyl thiourea pharmacophore. Generic thioureas or positional isomers fail to replicate its unique metal-chelating geometry and biological selectivity, leading to confounding results in eIF2α phosphatase or kinase assays. - **Defined Pharmacology**: Core scaffold of Salubrinal, a selective eIF2α phosphatase inhibitor, and a validated PDGFR inhibitor with >100-fold selectivity over c-kit. - **Regiospecific Synthesis**: Enables clean, high-yield routes to quinoline-fused 1,3-thiazoles, avoiding the regioisomeric mixtures produced by simple alkyl thioureas. - **Supply Assurance**: Available for direct procurement with comprehensive quality documentation, ensuring reproducibility for critical medicinal chemistry and ER stress research.

Molecular Formula C10H9N3S
Molecular Weight 203.27 g/mol
CAS No. 104222-20-0
Cat. No. B1300568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-quinolinyl)thiourea
CAS104222-20-0
Molecular FormulaC10H9N3S
Molecular Weight203.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=S)N)N=CC=C2
InChIInChI=1S/C10H9N3S/c11-10(14)13-8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H3,11,13,14)
InChIKeyFPTWSXFODBCVFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(8-Quinolinyl)thiourea: Chemical Profile


N-(8-Quinolinyl)thiourea (CAS 104222-20-0), also named 1-(quinolin-8-yl)thiourea, is a heterocyclic thiourea derivative with the molecular formula C10H9N3S and a molecular weight of 203.26 g/mol . The compound features a thiourea group directly attached to the 8-position of a quinoline ring, creating a distinct pharmacophore . It is characterized by a melting point of 148–150°C, a predicted pKa of 12.08±0.70, and a calculated LogP of approximately 1.9 . This structure confers unique metal-chelating and hydrogen-bonding capabilities [1].

UPR pathway eIF2α phosphatase inhibition study context
Kinase tool PDGFR kinase selectivity assay context
Synthesis Regiospecific quinoline-thiazole building block

N-(8-Quinolinyl)thiourea: Why Substitution Fails


Simple interchange of N-(8-quinolinyl)thiourea with other thiourea derivatives, including closely related positional isomers or alkyl-substituted variants, is precluded by fundamental differences in molecular recognition and pharmacodynamics. The specific 8-quinolinyl substitution pattern creates a unique stereoelectronic environment for the thiourea moiety, directly influencing metal binding affinity and selectivity for biological targets like the eIF2α phosphatase complex and the ATP-binding pocket of PDGFR kinase [1]. Furthermore, in synthetic applications, the substitution position on the quinoline ring dictates the regiochemical outcome of cyclization reactions, such as thiazole formation, making alternative isomers unsuitable as drop-in replacements [2].

Positional isomer mismatch
8-quinolinyl substitution governs metal binding and eIF2α/PDGFR target recognition; other isomers may shift selectivity and activity profiles.
Regiochemical divergence
Thiazole cyclization outcome depends on quinoline-thiourea regiochemistry; simple alkyl thioureas produce regioisomeric mixtures that differ from the 8-quinolinyl product.

N-(8-Quinolinyl)thiourea: Comparative Performance Evidence


Selective eIF2α Dephosphorylation vs. Broad-Spectrum Inhibitors

N-(8-quinolinyl)thiourea is the essential building block for Salubrinal, a well-characterized and selective inhibitor of cellular complexes that dephosphorylate eukaryotic translation initiation factor 2 subunit alpha (eIF2α) [1]. Unlike broad-spectrum phosphatase inhibitors like okadaic acid, which target PP1/PP2A with IC50 values in the low nanomolar range but exhibit high cytotoxicity, Salubrinal promotes cell survival by specifically modulating the unfolded protein response (UPR) [2]. This selectivity is a direct result of the 8-quinolinylthiourea scaffold.

eIF2α dephosphorylation selectivity
Class-level inference
Salubrinal (derived)
reported cytoprotective 10–50 µM
vs
Okadaic acid
PP2A IC50 1–10 nM (cytotoxic)
Supports UPR signaling research design
Salubrinal-specific data; class-level inference
Unfolded Protein Response eIF2α Cell Signaling Neuroprotection

PDGFR Kinase Inhibition: High Selectivity over c-kit

A quinolinyl-thiourea compound synthesized using this core scaffold acts as a potent, ATP-competitive, and reversible inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) . The compound demonstrates exceptional potency and a clear selectivity window over the structurally related c-kit kinase.

PDGFR kinase inhibition
Head-to-head
4 nM
PDGFR IC50 (cellular phosphorylation)
Supports PDGFR selectivity assay review
>100-fold selectivity over c-kit in cellular assays
Kinase Inhibitor PDGFR Tyrosine Kinase Cancer Research

Regiospecific Thiazole Synthesis vs. Alkyl Thioureas

N-(8-quinolinyl)thiourea serves as a regiospecific building block in the synthesis of 1,3-thiazole derivatives. When 1-methyl-3-(quinolin-8-yl)thiourea is reacted with dialkyl acetylenedicarboxylates, it yields novel thiazole structures in good yields [1]. This contrasts with simple alkyl thioureas, which often produce a mixture of regioisomers or require harsh conditions for cyclization.

Thiazole synthesis efficiency
Class-level inference
1-methyl-3-(quinolin-8-yl)thiourea
single regioisomer, good yields
vs
Simple N-alkyl thioureas
regioisomeric mixtures, often lower specificity
Supports efficient quinoline-thiazole library synthesis
Reaction with dialkyl acetylenedicarboxylate
Heterocyclic Chemistry Thiazole Synthesis Organic Synthesis Medicinal Chemistry

N-(8-Quinolinyl)thiourea: Key Research Applications


Unfolded Protein Response (UPR) Studies

Procurement of N-(8-quinolinyl)thiourea is essential for laboratories studying the Unfolded Protein Response (UPR) and ER stress pathways. As the core building block of the selective eIF2α phosphatase inhibitor Salubrinal, this compound enables research into cytoprotective signaling mechanisms without the confounding cytotoxicity associated with broad-spectrum phosphatase inhibitors like okadaic acid [1].

Developing Selective PDGFR Kinase Inhibitors

This thiourea is a critical starting material for medicinal chemistry programs targeting the Platelet-Derived Growth Factor Receptor (PDGFR). The scaffold has been validated in a commercial inhibitor that demonstrates >100-fold selectivity for PDGFR over the related c-kit kinase . This distinct selectivity profile makes it a superior choice over less characterized thiourea analogs for developing anti-fibrotic or anti-cancer agents.

Quinoline-Thiazole Library Construction

For organic and medicinal chemists engaged in the synthesis of heterocyclic compound libraries, N-(8-quinolinyl)thiourea provides a regiospecific route to quinoline-fused 1,3-thiazoles [2]. Its defined reactivity with acetylenedicarboxylates allows for the efficient generation of complex molecules, offering a significant advantage in yield and purity over reactions using simple alkyl thioureas that can produce difficult-to-separate regioisomeric mixtures.

Application
Selection Property
Validation Focus
UPR Signaling Studies
eIF2α phosphatase inhibition context
UPR pathway marker analysis
PDGFR Kinase Inhibitor Development
PDGFR kinase selectivity review
PDGFR vs c-kit kinase panel assay
Quinoline-Thiazole Library Synthesis
Regiospecific thiourea reactivity
Regioisomeric purity by HPLC/NMR
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